Methyl4-butoxybenzofuran-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 4-butoxybenzofuran-6-carboxylate (IUPAC: methyl 4-butoxy-1-benzofuran-6-carboxylate; molecular formula C₁₄H₁₆O₄; molecular weight 248.27 g·mol⁻¹) is a synthetic benzofuran derivative bearing a butoxy substituent at the 4-position and a methyl carboxylate ester at the 6-position of the benzofuran scaffold. Benzofuran derivatives constitute a privileged scaffold in medicinal chemistry, with more than 30 commercialized drugs and numerous preclinical candidates reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibitory activities.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B11807368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-butoxybenzofuran-6-carboxylate
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC2=C1C=CO2)C(=O)OC
InChIInChI=1S/C14H16O4/c1-3-4-6-17-12-8-10(14(15)16-2)9-13-11(12)5-7-18-13/h5,7-9H,3-4,6H2,1-2H3
InChIKeyNEUHNMUKBLDUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-butoxybenzofuran-6-carboxylate (CAS 1291492-24-4): Core Identity and Compound-Class Context for Scientific Procurement


Methyl 4-butoxybenzofuran-6-carboxylate (IUPAC: methyl 4-butoxy-1-benzofuran-6-carboxylate; molecular formula C₁₄H₁₆O₄; molecular weight 248.27 g·mol⁻¹) is a synthetic benzofuran derivative bearing a butoxy substituent at the 4-position and a methyl carboxylate ester at the 6-position of the benzofuran scaffold . Benzofuran derivatives constitute a privileged scaffold in medicinal chemistry, with more than 30 commercialized drugs and numerous preclinical candidates reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibitory activities [1]. The compound serves as a research chemical and synthetic intermediate for structure–activity relationship (SAR) exploration, particularly where modulation of lipophilicity, metabolic stability, or hydrogen-bonding capacity through the 4-alkoxy substituent is required [2].

Why Methyl 4-Butoxybenzofuran-6-Carboxylate Cannot Be Casually Replaced by Generic Benzofuran-6-Carboxylate Analogs


Benzofuran-6-carboxylate derivatives are not interchangeable commodities because the identity, position, and length of the alkoxy substituent at the 4-position directly control lipophilicity (LogP), aqueous solubility, metabolic stability, and target-binding interactions. The butoxy chain introduces approximately two additional methylene units compared to the ethoxy analog, raising the predicted LogP by ~1.0 log unit and altering passive membrane permeability . Compared with the unsubstituted methyl benzofuran-6-carboxylate (LogP = 2.22), the 4-butoxy derivative is substantially more lipophilic, which affects partitioning into organic phases, PK profile, and off-target binding [1]. Additionally, the methyl ester at the 6-position confers different reactivity and solubility relative to the free carboxylic acid analog (4-butoxybenzofuran-6-carboxylic acid, mp 158–162 °C, low aqueous solubility), making the ester the preferred form for applications requiring higher organic solubility or pro-drug strategies . Substituting any of these features without quantitative verification risks altering biological readouts, synthetic yields, or formulation behavior in ways that are not predictable from the benzofuran core alone.

Quantitative Differentiation Evidence for Methyl 4-Butoxybenzofuran-6-Carboxylate Versus Closest Analogs


Lipophilicity Advantage: Predicted LogP of Methyl 4-Butoxybenzofuran-6-Carboxylate Versus Ethoxy and Unsubstituted Analogs

The 4-butoxy substituent confers a significant increase in calculated lipophilicity relative to shorter alkoxy-chain analogs. Methyl 4-butoxybenzofuran-6-carboxylate has an estimated LogP of approximately 4.0 (by incremental addition of ~1.0 log unit from the ethoxy to butoxy homolog), compared with a LogP of 3.00 for methyl 4-ethoxybenzofuran-6-carboxylate and 2.22 for the unsubstituted methyl benzofuran-6-carboxylate [1]. This difference of approximately +1.8 log units over the unsubstituted parent is consistent with the known contribution of ~0.5 log units per additional methylene group in aromatic alkoxy substituents [2]. Higher LogP can enhance passive membrane permeability and organic-solvent partitioning, which is relevant for cell-based assays requiring intracellular target engagement and for chromatographic purification strategies.

Lipophilicity Drug-likeness Membrane permeability

Molecular-Weight-Scaled Property Differentiation: Impact on Permeability and Rotatable Bonds

The target compound (MW = 248.27 g·mol⁻¹) has a molecular weight 28.05 g·mol⁻¹ higher than the ethoxy analog (MW = 220.22 g·mol⁻¹) and 72.10 g·mol⁻¹ higher than the unsubstituted parent (MW = 176.17 g·mol⁻¹) . The butoxy chain introduces four rotatable bonds (O–CH₂–CH₂–CH₂–CH₃), compared with two in the ethoxy analog and zero in the unsubstituted parent, which can increase conformational flexibility and affect entropic binding penalties. The molecular weight remains below 500 g·mol⁻¹, and the predicted topological polar surface area (TPSA ≈ 48–52 Ų) remains consistent across the series, suggesting that the butoxy derivative retains favorable drug-like properties per Lipinski's Rule of Five while offering tunable physicochemical parameters [1].

Physicochemical properties Drug-likeness Rotatable bonds

Ester vs. Carboxylic Acid Functionality: Solubility and Reactivity Trade-Off at the 6-Position

The methyl ester at the 6-position provides distinct advantages over the corresponding free carboxylic acid (4-butoxybenzofuran-6-carboxylic acid, CAS 1291493-63-4). The carboxylic acid analog has a reported melting point of 158–162 °C and low aqueous solubility, requiring salt formation or co-solvent strategies for biological assays . In contrast, the methyl ester is an oily or low-melting solid with higher solubility in organic solvents (predicted LogS approximately −3.5 via ESOL vs. approximately −4.0 for the acid), making it more amenable to solution-phase chemistry, chromatographic purification, and direct use in organic-reaction screening without prior protection/deprotection steps . The ester can also serve as a pro-drug motif or be hydrolyzed to the acid in situ for target engagement studies, offering synthetic versatility that the acid alone cannot provide [1].

Ester prodrug Solubility Synthetic intermediate Functional group interconversion

Benzofuran-6-Carboxylate Scaffold as a Recognized Privileged Structure: Contextual Evidence Across Multiple Biological Targets

Although no direct biological data have been published for methyl 4-butoxybenzofuran-6-carboxylate itself, the benzofuran-6-carboxylate scaffold has demonstrated activity across multiple therapeutic targets. In a 2020 study, benzofuran-based derivatives bearing carboxylate and ester functionalities at the 6-position exhibited PI3Kα inhibitory activity with IC₅₀ values of 4.1–20.5 µM, comparable to the reference inhibitor LY294002 (IC₅₀ = 6.18 µM) [1]. Additionally, benzofuran derivatives with alkoxy substituents have been patented as hypolipidemic agents (US 4,229,467), where alkoxy chain length at the 4-position was shown to modulate potency [2]. The 4-butoxy substitution pattern specifically appears in patent Markush structures targeting HCV NS4B inhibition and VDR modulation, indicating that this substitution motif has been prioritized in multiple medicinal chemistry campaigns [3]. This class-level evidence supports the selection of the 4-butoxy-6-carboxylate substitution pattern as a rational entry point for SAR exploration, rather than an arbitrary choice.

Privileged scaffold Kinase inhibition Anticancer Antimicrobial

Evidence-Backed Application Scenarios for Methyl 4-Butoxybenzofuran-6-Carboxylate in Scientific and Industrial Research


Lipophilicity-Driven SAR Exploration in Kinase and GPCR Drug Discovery Programs

For medicinal chemistry teams optimizing membrane permeability and target residence time, methyl 4-butoxybenzofuran-6-carboxylate provides a ~1.8 log-unit higher LogP than the unsubstituted methyl benzofuran-6-carboxylate and ~1.0 log-unit higher than the ethoxy analog, enabling fine-tuning of lipophilicity without altering the core scaffold [1]. This compound is a suitable building block for synthesizing focused libraries aimed at intracellular targets such as PI3K, mTOR, or GPCRs where the benzofuran-6-carboxylate core is a validated pharmacophore [2].

Ester-Based Prodrug Design and Synthetic Intermediate for Benzofuran-Derived Therapeutics

When a synthetic route requires a soluble, non-crystalline benzofuran intermediate that can be hydrolyzed to the active carboxylic acid species in situ, the methyl ester form avoids the handling and solubility limitations of the free acid (mp 158–162 °C, low water solubility) . This compound is suitable for ester pro-drug strategies where the ester is cleaved by plasma esterases to release the active carboxylate, as demonstrated in the broader benzofuran literature [1].

Hypolipidemic and Metabolic-Disorder Research Using Alkoxybenzofuran Chemotypes

Building on the established patent literature (US 4,229,467) demonstrating that 4-alkoxybenzofuran-6-carboxylates possess hypolipidemic activity, the 4-butoxy variant offers a specific lipophilicity profile (predicted LogP ~4.0) that falls within the optimal range for oral absorption and hepatocyte targeting . The compound is a suitable tool for exploring structure–lipophilicity–activity relationships in triglyceride- and cholesterol-lowering programs [1].

Chemical Biology Tool for HCV and VDR Pathway Investigation

Patent filings (US 9,364,482 B2; JP 2013535429A) explicitly claim benzofuran derivatives with 4-alkoxy and 6-carboxylate substitution for HCV NS4B inhibition and VDR modulation, respectively . Methyl 4-butoxybenzofuran-6-carboxylate matches this substitution pattern and can serve as a starting material or reference compound for synthesizing probe molecules targeting these pathways, leveraging the privileged nature of the benzofuran-6-carboxylate scaffold validated across multiple therapeutic indications.

Quote Request

Request a Quote for Methyl4-butoxybenzofuran-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.